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molecular formula C7H4ClNO3 B3031650 2-Nitrobenzoyl chloride CAS No. 610-14-0

2-Nitrobenzoyl chloride

Cat. No. B3031650
M. Wt: 185.56 g/mol
InChI Key: BWWHTIHDQBHTHP-UHFFFAOYSA-N
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Patent
US08722886B1

Procedure details

To the suspension of 2-nitrobenzoic acid (200 g) and a catalytic amount of dimethylformamide (DMF; 5 mL) in DCM (2.5 L) was added oxalyl dichloride (304 g) dropwise at room temperature over a 30 minute interval. After the addition, the reaction was continued stirring for approximately 1 hour at room temperature and the suspension turned into a clear solution. The completion of the reaction was monitored by TLC (generally ˜1 hour). The reaction mixture was then concentrated at 35° C. to dryness to give 225 g of the crude product (13) as light yellow oil or solid (mp: 17° C., lit), which was directly used for the next step without further purification.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
304 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].CN(C)C=O.C(Cl)(=O)C([Cl:21])=O>C(Cl)Cl>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([Cl:21])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
304 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was continued stirring for approximately 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
generally ˜1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated at 35° C. to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 225 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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